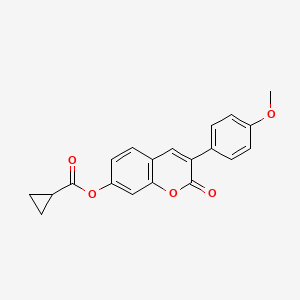

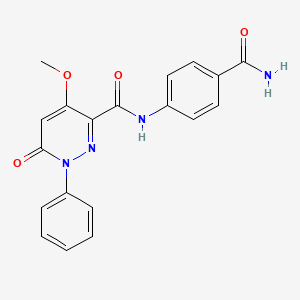

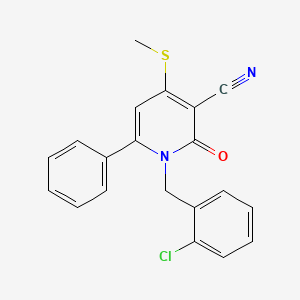

![molecular formula C18H16N6S B2633430 6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415569-77-4](/img/structure/B2633430.png)

6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H16N6S and its molecular weight is 348.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Multicomponent Synthesis and Chemical Properties

One of the main applications of compounds related to 6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is in multicomponent synthesis. The Knoevenagel reaction initiates the synthesis of such compounds, including various derivatives like thiazole and selenazole, as well as fused pyrans containing 3-[1,3-thi(selen)azol-2-yl]-substituents (Dyachenko et al., 2019).

Antimicrobial Applications

Compounds derived from pyridine-3-carbonitrile, including those similar to the specified compound, have been utilized in the synthesis of various heterocycles with antimicrobial properties. These include compounds such as coumarin, pyrrole, thiazole, and aminopyrazolo, all of which exhibit antimicrobial activity (Abu-Melha, 2013).

Neurotropic and Psychotropic Activities

In the realm of neurology and psychiatry, derivatives of pyrano[3,4-c]pyridine, which are structurally related to the compound , have been studied for their neurotropic activities. These studies encompass the use of convulsive models and the assessment of central myorelaxation, revealing potential anxiolytic and antidepressant psychotropic activities (Dashyan et al., 2022).

Antioxidant Activities

Another significant application lies in antioxidant research. Novel fused heterocyclic compounds derived from pyrimidine derivatives, related to the specified compound, have been synthesized and evaluated for their antioxidant activities. These studies provide insight into the potential therapeutic applications of these compounds in oxidative stress-related conditions (Salem et al., 2015).

Corrosion Inhibition

In the field of materials science, pyrazolo pyridine derivatives have been investigated for their efficacy as corrosion inhibitors, particularly for copper in acidic environments. Electrochemical and computational studies have been carried out to understand their inhibition mechanisms, demonstrating their practical applications in industrial settings (Sudheer & Quraishi, 2015).

作用機序

Target of action

The compound “6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile” belongs to the class of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets .

Biochemical pathways

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Result of action

Thiazolo[4,5-b]pyridines have been reported to exhibit a variety of pharmacological activities .

生化学分析

Biochemical Properties

The compound interacts with PI3K enzymes, which play a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound has shown potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ .

Cellular Effects

6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile influences cell function by inhibiting the PI3K enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . The inhibition of these enzymes can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule, thereby affecting various cellular processes .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to the ATP-binding site of the PI3K enzymes, thereby inhibiting their activity . This leads to a decrease in the production of PIP3, which in turn affects various signaling pathways, including those involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in laboratory settings . The compound has shown stability and potent inhibitory activity against PI3K enzymes over time .

Metabolic Pathways

The compound is involved in the PI3K/AKT signaling pathway by inhibiting the activity of PI3K enzymes . This could affect metabolic flux and metabolite levels, given the role of this pathway in regulating cellular metabolism .

Subcellular Localization

Given its role as a PI3K inhibitor, it is likely that the compound could be localized to areas where these enzymes are active, such as the plasma membrane .

特性

IUPAC Name |

6-[5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S/c19-5-12-1-2-17(21-6-12)23-8-13-10-24(11-14(13)9-23)18-22-15-7-20-4-3-16(15)25-18/h1-4,6-7,13-14H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIVGKBYGCBSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC5=C(S4)C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

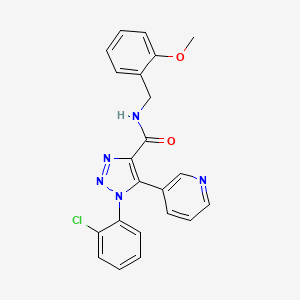

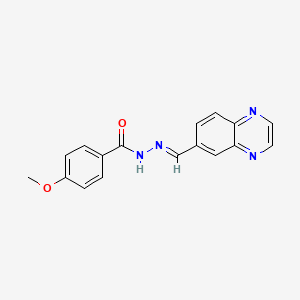

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633350.png)

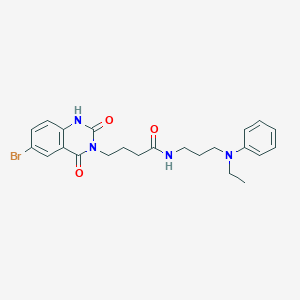

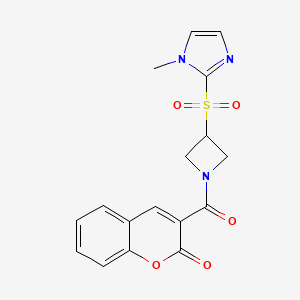

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2633360.png)

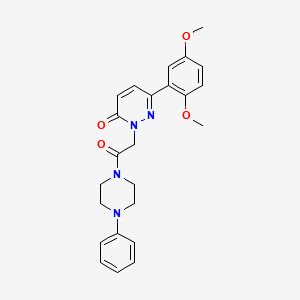

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633361.png)

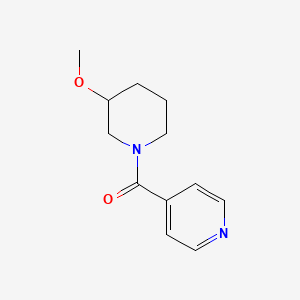

![4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2633367.png)